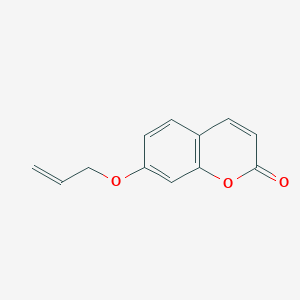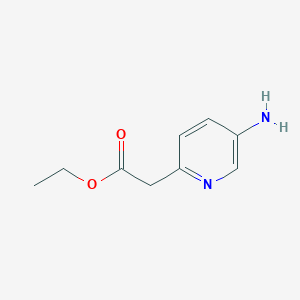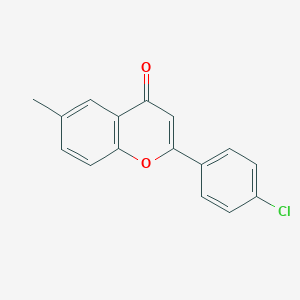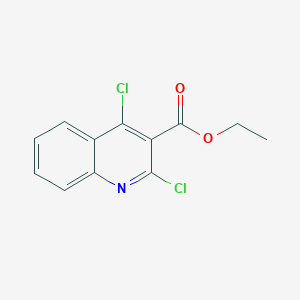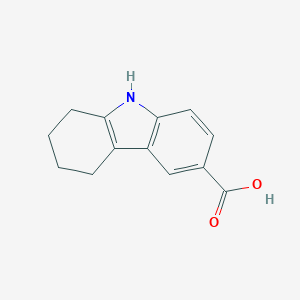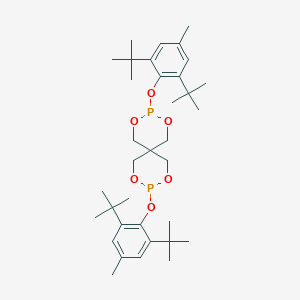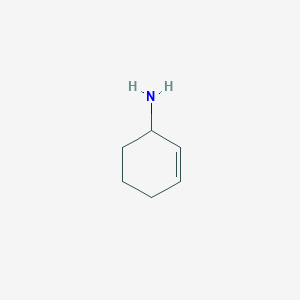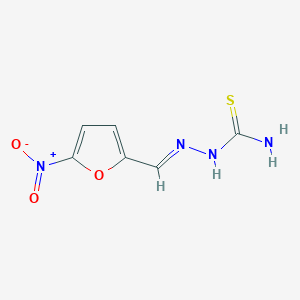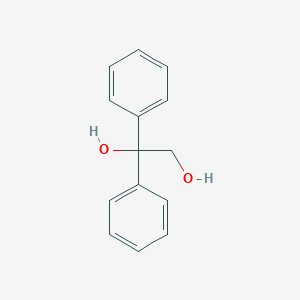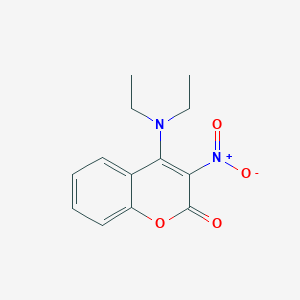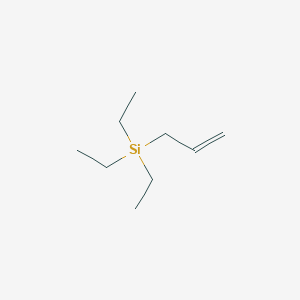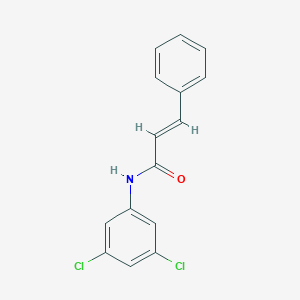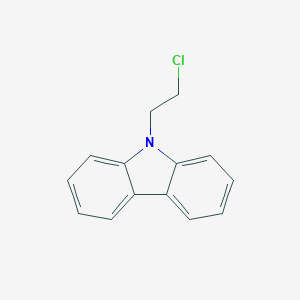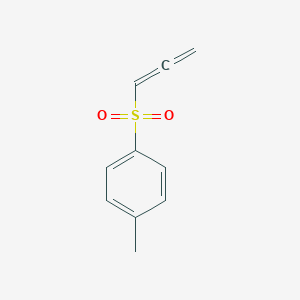
p-Tolyl propadienyl sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl propadienyl sulphone (TPS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPS is a member of the sulphone family, which is known for its high thermal stability and resistance to oxidation.
Wissenschaftliche Forschungsanwendungen
P-Tolyl propadienyl sulphone has been studied extensively for its potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound has been shown to have excellent charge transport properties and high thermal stability, making it an ideal material for use in these applications.
Wirkmechanismus
The mechanism of action of p-Tolyl propadienyl sulphone involves the interaction of the molecule with the target material, which can be a semiconductor or an organic molecule. This compound acts as a charge carrier, facilitating the movement of electrons or holes through the material. This results in improved conductivity and other desirable properties, such as increased luminescence in OLEDs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in organic electronics. However, some studies have shown that this compound can induce cell death in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of p-Tolyl propadienyl sulphone is its high thermal stability, which makes it an ideal material for use in high-temperature applications. Additionally, this compound has excellent charge transport properties, making it a promising candidate for use in organic electronics. However, this compound is a relatively new compound, and there is still much research to be done to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on p-Tolyl propadienyl sulphone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is potential for this compound to be used in other applications, such as catalysis and energy storage. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
The synthesis of p-Tolyl propadienyl sulphone involves the reaction of p-tolyl lithium with propargyl sulphone. The reaction is carried out in the presence of a catalyst, typically copper, at a low temperature (-78°C). The resulting product is then purified using column chromatography to obtain pure this compound.
Eigenschaften
CAS-Nummer |
16192-08-8 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
InChI |
InChI=1S/C10H10O2S/c1-3-8-13(11,12)10-6-4-9(2)5-7-10/h4-8H,1H2,2H3 |
InChI-Schlüssel |
XKGAKLCWOYKBBO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
